![molecular formula C18H14N2 B2939278 2-苯基-5,6-二氢苯并[h]喹唑啉 CAS No. 339101-28-9](/img/structure/B2939278.png)
2-苯基-5,6-二氢苯并[h]喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5,6-dihydrobenzo[h]quinazoline is a type of benzo[h]quinazoline analog . These compounds have been synthesized and evaluated for their potential as growth inhibitors of carcinoma cells . The compound is synthesized through the reaction of chalcone with guanidine .
Synthesis Analysis
The synthesis of various benzo[h]quinazoline analogs, including 2-Phenyl-5,6-dihydrobenzo[h]quinazoline, was accomplished through the reaction of chalcone with guanidine . This method of synthesis has been widely used and is considered efficient .Molecular Structure Analysis
In silico docking studies of a similar molecule, 6d, revealed that it has good affinity with an estrogen receptor as well as a tubulin protein on its β-sheet of the colchicines binding site . This suggests that 2-Phenyl-5,6-dihydrobenzo[h]quinazoline may have a similar molecular structure and affinity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Phenyl-5,6-dihydrobenzo[h]quinazoline include the reaction of chalcone with guanidine . This reaction results in the formation of various benzo[h]quinazoline analogs .科学研究应用
2-Phenyl-5,6-dihydrobenzo[h]quinazoline: A Comprehensive Analysis of Scientific Research Applications
Anticancer Activity: 2-Phenyl-5,6-dihydrobenzo[h]quinazoline derivatives have shown promising results in anticancer studies. A functional study of a specific molecule, 6d, demonstrated its ability to trigger apoptosis in cancer cells at a concentration of 7 μM over 24 and 48 hours. It also effectively inhibited tubulin polymerization, which is a promising target for anticancer drugs, with an IC50 value of 2.27 μM .
Anti-HIV Potential: Research has indicated that certain dihydrobenzo[h]quinazoline derivatives exhibit significant efficacy against viral infections, including HIV. These compounds were synthesized from quinazoline derivatives and aryl methylene thiopyrimidine, highlighting their potential as therapeutic agents in the treatment of HIV-related conditions .
Chemical Synthesis: In the realm of chemical synthesis, 2-Phenyl-5,6-dihydrobenzo[h]quinazoline has been utilized in the synthesis of various benzo[h]quinazoline analogs through reactions with chalcone and guanidine. These synthesized compounds were then screened for their potential against different cancer cell lines, showcasing the compound’s versatility in creating new pharmacologically active molecules .
Catalysis: Quinazoline derivatives have been reported to catalyze the allylation and benzylation of carbonyl compounds as well as participate in special alkylation reactions. This highlights the compound’s role as a catalyst in organic synthesis, aiding in the formation of complex molecules .
Medicinal Chemistry: In medicinal chemistry, quinazoline is recognized as a double-ring heterocyclic system with significant importance due to its two nitrogen heteroatoms. It serves as a core structure for developing various pharmacologically active agents, including those with analgesic and anti-inflammatory properties .
Biological Activities: The biological activities of quinazoline derivatives are diverse and include potential therapeutic applications beyond anticancer and anti-HIV effects. These activities are based on the compound’s ability to interact with biological targets, leading to various physiological responses .
Intermediates in Pharmaceutical Synthesis: Benzoxazinone derivatives, closely related to quinazolinone derivatives, serve as intermediates in the formation of 2,3-disubstituted quinazolinone derivatives. These intermediates play a crucial role in the synthesis of new pharmaceutical compounds .
Tubulin Polymerization Inhibition: As mentioned earlier under anticancer activity, 2-Phenyl-5,6-dihydrobenzo[h]quinazoline derivatives can inhibit tubulin polymerization. This mechanism is critical for the development of chemotherapeutic agents that target microtubule dynamics within cancer cells .
属性
IUPAC Name |
2-phenyl-5,6-dihydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-7-14(8-3-1)18-19-12-15-11-10-13-6-4-5-9-16(13)17(15)20-18/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBNVFKTUVRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5,6-dihydrobenzo[h]quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

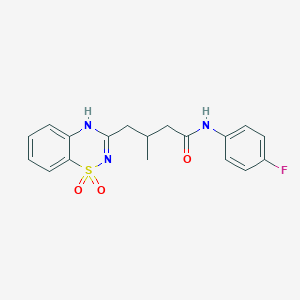
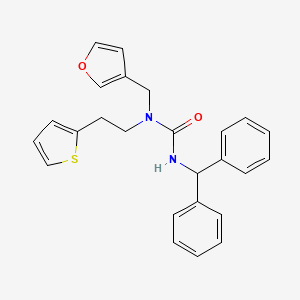
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)
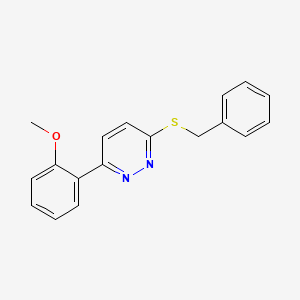
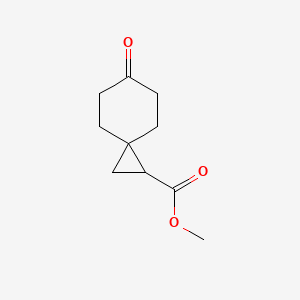
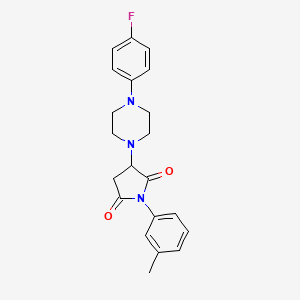
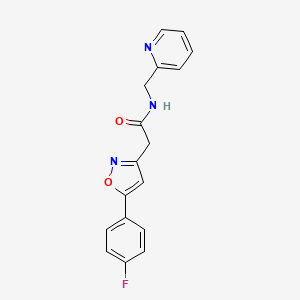

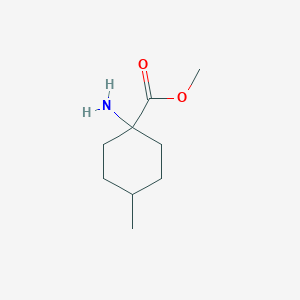
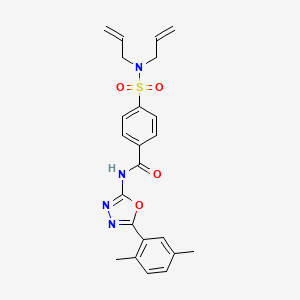
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)
![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)